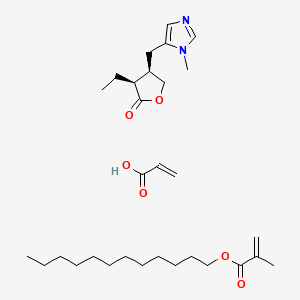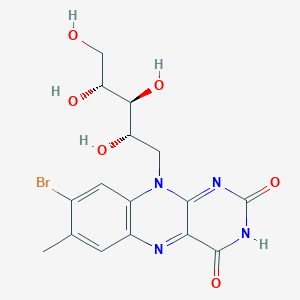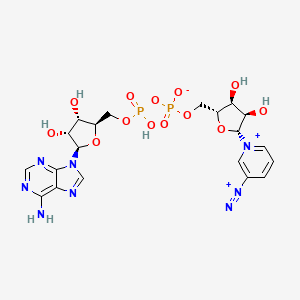
N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide, also known as MPMSB, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. The compound has shown promise in a variety of fields, including pharmacology, biochemistry, and physiology. In
科学研究应用
N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide has been extensively studied for its potential applications in scientific research. The compound has shown promise in a variety of fields, including pharmacology, biochemistry, and physiology. N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in many physiological processes. This inhibition has potential applications in the treatment of a variety of medical conditions, including glaucoma, epilepsy, and cancer.
作用机制
The mechanism of action of N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide involves the inhibition of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. Carbonic anhydrase plays a key role in many physiological processes, including acid-base balance, respiration, and ion transport. By inhibiting the activity of carbonic anhydrase, N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide can disrupt these processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide are complex and varied. In addition to its inhibition of carbonic anhydrase, N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide has been shown to have effects on a variety of other enzymes and physiological processes. These effects can vary depending on the dose and duration of treatment, as well as the specific application of the compound.
实验室实验的优点和局限性
N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide has a number of advantages and limitations for use in lab experiments. One of the main advantages is its selectivity for carbonic anhydrase, which allows for specific inhibition of this enzyme without affecting other physiological processes. However, the compound can also have off-target effects at higher doses, which can complicate interpretation of experimental results. Additionally, N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide has limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are a number of potential future directions for research on N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide. One area of interest is the development of more selective and potent inhibitors of carbonic anhydrase, which could have applications in a variety of medical conditions. Additionally, there is potential for the use of N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide in combination with other drugs or therapies, which could enhance its therapeutic benefits. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide, as well as its potential applications in a variety of fields.
合成方法
The synthesis of N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide involves a multi-step process that begins with the reaction of 2-methoxy-4-nitrobenzoic acid with thionyl chloride to form 2-methoxy-4-chlorobenzoic acid. This is then reacted with N-(1-methylpyrrolidin-2-yl)methylamine to form the corresponding amide. The final step involves the reaction of the amide with sulfamic acid to form N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide.
属性
IUPAC Name |
4-amino-2-methoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4S/c1-18-5-3-4-9(18)8-17-14(19)10-6-13(23(16,20)21)11(15)7-12(10)22-2/h6-7,9H,3-5,8,15H2,1-2H3,(H,17,19)(H2,16,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKNPMJEOVHVCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80978950 |
Source


|
| Record name | 4-Amino-2-methoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80978950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide | |
CAS RN |
63031-48-1 |
Source


|
| Record name | Mus 1880 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063031481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-2-methoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80978950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1220721.png)


![2-[2-[[2-(Diaminomethylideneamino)phenyl]disulfanyl]phenyl]guanidine;sulfuric acid](/img/structure/B1220726.png)

![Methyl 3-amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B1220728.png)




